molecular formula C21H27N3O2 B6136906 5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione

Cat. No.: B6136906
M. Wt: 353.5 g/mol
InChI Key: QOQPAIPXBOVQGH-UHFFFAOYSA-N
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Description

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-1H-indole]-2’,6-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant structural component, known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-1H-indole]-2’,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the indole nucleus: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Spiro linkage formation: This step involves the cyclization of the indole derivative with a suitable spiro precursor under controlled conditions to form the spiro linkage.

    Functional group modifications: Introduction of the propan-2-yl groups and other functional groups is carried out using standard organic synthesis techniques such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-1H-indole]-2’,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole nucleus or other reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-1H-indole]-2’,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3’-1H-indole]-2’,6-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spiro linkage and other functional groups contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.

    Spiro compounds: Other spiro compounds, such as spirooxazines and spiropyrans, have unique structural features and applications.

Uniqueness

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[33113,7]decane-2,3’-1H-indole]-2’,6-dione is unique due to its specific combination of the indole nucleus and spiro linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,7-di(propan-2-yl)spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-13(2)19-9-23-11-20(14(3)4,17(19)25)12-24(10-19)21(23)15-7-5-6-8-16(15)22-18(21)26/h5-8,13-14H,9-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPAIPXBOVQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5NC4=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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